molecular formula C8H8BrN3S B2754775 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956453-87-5

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2754775
CAS No.: 956453-87-5
M. Wt: 258.14
InChI Key: KOFJYJNUNPWSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the bromothiophene intermediate: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the pyrazole ring: The bromothiophene intermediate is then reacted with a suitable pyrazole precursor, such as 5-aminopyrazole, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and reduction reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form corresponding hydrazines.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as potassium carbonate.

    Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling reactions: Utilize palladium catalysts and boronic acids or alkenes under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Material science: Investigated for its electronic properties and potential use in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-[(4-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
  • 1-[(4-iodothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Uniqueness

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, or iodo analogs.

Properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-8(10)1-2-11-12/h1-3,5H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJYJNUNPWSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC2=CC(=CS2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.